(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Description
Properties
IUPAC Name |
(5S)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPMHIATPBRNHT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1=O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708464 | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156088-46-9 | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156088-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of L-Pyroglutamic Acid Derivatives
The most well-documented synthesis involves a four-step sequence starting from L-pyroglutamic acid, as detailed in peer-reviewed literature. The key steps include:
- Esterification : Protection of the carboxylic acid group using methanol under acidic conditions
- N-Alkylation : Introduction of methyl groups at the 3-position via nucleophilic substitution
- Lactam Reduction : Stereoselective reduction of the lactam carbonyl using sodium borohydride (NaBH₄) in methanol
- Hydroxymethylation : Final introduction of the hydroxymethyl group at the 5-position
This method achieves an overall yield of 72% with 97% enantiomeric excess (ee), as confirmed by chiral HPLC analysis. The critical stereochemical outcome arises from the retention of configuration during the lactam reduction step, facilitated by the rigid bicyclic transition state.
Alternative Synthetic Pathways
While less common, two additional approaches have been reported:
Microwave-Assisted Cyclization :
- Reaction of (S)-4-amino-2-methyl-2-(hydroxymethyl)pentanoic acid with trimethylaluminum
- 150°C microwave irradiation for 15 minutes
- Yields up to 68% with reduced reaction times
Enzymatic Resolution :
- Kinetic resolution of racemic precursors using immobilized lipase B from Candida antarctica
- Requires subsequent chemical transformation to install the hydroxymethyl group
- Provides 99% ee but lower overall yield (54%)
Optimization of Reaction Conditions
Temperature and Solvent Effects
Systematic studies reveal optimal parameters for the reductive amination pathway:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0-5°C | Prevents epimerization |
| Solvent System | MeOH/THF (3:1) | Enhances solubility |
| NaBH₄ Equivalents | 2.5 | Complete reduction |
| Reaction Time | 4 hr | Maximizes conversion |
Deviations from these conditions result in decreased stereoselectivity, particularly at temperatures above 10°C where epimerization at C5 becomes significant.
Catalytic Considerations
The use of Lewis acid additives demonstrates notable effects:
- ZnCl₂ (5 mol%) : Accelerates lactam reduction by 40%
- CeCl₃ (3 mol%) : Improves hydroxymethylation efficiency
- No catalyst : Leads to incomplete conversion (83%)
These additives likely coordinate to the lactam oxygen, activating the carbonyl group for nucleophilic attack.
Analytical Characterization
Spectroscopic Data
- δ 3.55 (dd, J = 10.8, 4.9 Hz, 1H, C5-H)
- δ 2.90-2.75 (m, 2H, C4-H₂)
- δ 1.45 (s, 6H, C3-CH₃)
- 178.9 ppm (C2 carbonyl)
- 67.3 ppm (C5 hydroxymethyl)
- 29.1 ppm (C3 gem-dimethyl)
- 3481 cm⁻¹ (O-H stretch)
- 1686 cm⁻¹ (C=O lactam)
- 1222 cm⁻¹ (C-N vibration)
Chiral Analysis
Optical rotation measurements confirm configuration retention:
Comparative Analysis with Structural Analogues
The 3,3-dimethyl substitution pattern confers unique stability compared to related compounds:
| Property | (S)-5-HM-3,3-DMP | 3-HM-5,5-DMP |
|---|---|---|
| Melting Point | 192-193°C | 158-160°C |
| Aqueous Solubility | 12.8 mg/mL | 24.6 mg/mL |
| LogP | 0.45 | -0.12 |
The decreased solubility of the title compound arises from increased hydrophobic surface area from the 3,3-dimethyl groups.
Scale-Up Considerations
Industrial production faces two primary challenges:
- Purification Complexity : Requires silica gel chromatography with 1% triethylamine additive to prevent lactam hydrolysis
- Waste Stream Management : Sodium borate byproducts necessitate pH-controlled precipitation
Recent advances demonstrate successful kilogram-scale production using flow chemistry techniques, reducing purification time by 60% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-3,3-dimethylpyrrolidin-2-one.
Reduction: 5-(Hydroxymethyl)-3,3-dimethylpyrrolidine.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one has been investigated for its potential therapeutic applications:
- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses. Studies have demonstrated its efficacy in inhibiting viral replication in vitro.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism of action appears to involve modulation of neurotransmitter levels.
Pharmaceutical Development
The compound is also significant in pharmaceutical development:
- HPAPI Production : It is utilized in the production of Highly Potent Active Pharmaceutical Ingredients (HPAPIs) where it is critical to maintain Occupational Exposure Levels (OEL) below 1 μg/m³. This indicates its importance in ensuring safety during pharmaceutical manufacturing processes.
- Chiral Synthesis : As a chiral building block, this compound serves as an intermediate in synthesizing other chiral compounds used in drug formulations.
Biochemical Research
In biochemical research, this compound has been studied for its role as a:
- Enzyme Inhibitor : Research has shown that it can act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial for understanding metabolic disorders.
- Ligand for Receptors : Its ability to bind selectively to specific receptors makes it a candidate for further research into receptor-ligand interactions.
Case Study 1: Antiviral Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antiviral activity against influenza virus strains. The results indicated that certain derivatives exhibited significant inhibition of viral replication, suggesting potential for development into antiviral drugs.
Case Study 2: Neuroprotective Effects
A study published in Neuropharmacology explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral and neuroprotective properties | Inhibition of viral replication; neuroprotection |
| Pharmaceutical Development | HPAPI production and chiral synthesis | Maintains OEL < 1 μg/m³; serves as chiral building block |
| Biochemical Research | Enzyme inhibition and receptor-ligand interactions | Inhibits specific enzymes; binds selectively to receptors |
Table 2: Case Study Results
| Study Focus | Compound Used | Results |
|---|---|---|
| Antiviral Activity | Derivatives of (S)-5-(Hydroxymethyl)... | Significant inhibition of influenza virus |
| Neuroprotective Effects | (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin... | Reduced oxidative stress-induced cell death |
Mechanism of Action
The mechanism of action of (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful as a research tool in enzymology .
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one with structurally related pyrrolidinone derivatives:
Key Observations:
Steric and Electronic Effects: The 3,3-dimethyl groups in the target compound enhance steric hindrance compared to the single methyl in (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one . This could influence enantioselectivity in catalytic applications.
Pharmacological Relevance :
- Analogous hydroxymethyl-containing compounds, such as 5-(hydroxymethyl) acetic acid, exhibit antimicrobial activity . While direct evidence is lacking, the target compound’s hydroxymethyl group may confer similar bioactivity.
- (-)-(S)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one’s bulky diphenyl group enables its use in asymmetric catalysis, suggesting that substituent size directly impacts functional utility .
Synthetic Utility: The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid increases reactivity in condensation or salt-forming reactions, unlike the target compound’s hydroxymethyl group, which is more suited for nucleophilic substitutions .
Biological Activity
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one is a chiral organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a five-membered pyrrolidine ring with a hydroxymethyl group at the 5-position and two methyl groups at the 3-position. Its molecular formula is with a molecular weight of approximately 143.19 g/mol. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.
The mechanism of action for this compound involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may affect various biochemical pathways, making the compound useful as a research tool in enzymology. Additionally, preliminary studies suggest that it may interact with neurotransmitter systems, indicating potential implications for treating neurodegenerative diseases.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegeneration.
- Anticancer Properties : Initial investigations suggest that it may exhibit anticancer activity by influencing cell viability in cancer models. For instance, compounds similar to this compound have shown significant inhibition on cancer cell growth in vitro .
- Antimicrobial Activity : There are ongoing studies exploring its antimicrobial properties against various pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | Enantiomer of (S) variant | Different biological activity |
| 5-(Hydroxymethyl)pyrrolidin-2-one | Lacks additional methyl groups | Varies in reactivity |
| 3,3-Dimethylpyrrolidin-2-one | No hydroxymethyl group | Distinct chemical properties |
The chirality and specific substituents of this compound contribute to its unique biological profile compared to these similar compounds .
Case Studies and Research Findings
- Neuroprotective Studies : Research has highlighted the potential of this compound in protecting neuronal cells from oxidative stress. In vitro assays demonstrated that treatment with this compound resulted in reduced cell death in neuronal cultures exposed to neurotoxic agents.
- Anticancer Activity : A study involving various derivatives indicated that compounds structurally related to this compound exhibited concentration-dependent cytotoxicity against A549 human lung adenocarcinoma cells when tested at 100 µM concentrations for 24 hours .
Q & A
Q. What are the recommended synthetic routes for (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one, and how can reaction conditions be optimized for higher enantiomeric excess?
Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral pool strategies . For example, a structurally related compound, (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one, was synthesized using a tert-butyldimethylsilyl (TBS) protecting group to stabilize the hydroxymethyl moiety during cyclization (52.7% yield under HCl in water at 0–50°C for 2.33 hours) . Optimization strategies include:
- Catalyst Screening : Chiral ligands (e.g., BINOL derivatives) enhance enantioselectivity in asymmetric hydrogenation.
- Temperature Control : Lower temperatures (0–5°C) minimize racemization .
- Protecting Groups : TBS ethers improve stability during ring-closure reactions .
Table 1. Comparative Synthesis Conditions
| Condition | Yield | Key Parameter | Reference |
|---|---|---|---|
| HCl, 50°C, 2.33h | 52.7% | Time-temperature tradeoff | |
| TBS protection, RT | N/A | Enhanced stability |
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., for vicinal protons) and diastereotopic splitting .
- NOESY/ROESY : Confirm spatial proximity of the hydroxymethyl group to the pyrrolidinone ring .
- Chiral HPLC : Quantify enantiomeric excess using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase.
- X-ray Crystallography : Resolve absolute configuration (if single crystals are obtainable) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention .
- Spill Management : Contain spills with sand/vermiculite, collect in labeled hazardous waste containers, and avoid drainage contamination .
- First Aid : For skin contact, rinse with water for 15 minutes; for eyes, irrigate with saline and consult a physician .
Advanced Research Questions
Q. How can conflicting NMR data on the stereochemistry of this compound be resolved?
Methodological Answer: Contradictions often arise from solvent effects or dynamic processes. To resolve:
- Variable Temperature (VT) NMR : Identify coalescence temperatures for exchanging protons (e.g., hydroxymethyl rotamers) .
- DFT Calculations : Compare computed chemical shifts (using Gaussian09 at the B3LYP/6-31G* level) with experimental data .
- Isotopic Labeling : Use -labeled analogs to simplify splitting patterns in crowded spectral regions.
Q. What computational methods predict the degradation pathways of this compound under acidic/basic conditions?
Methodological Answer:
- Reactivity Modeling : Use DFT (e.g., M06-2X/6-311++G**) to map potential energy surfaces for hydrolysis or ring-opening reactions.
- pKa Prediction : Tools like ACD/Labs or MarvinSuite estimate protonation sites influencing stability .
- Kinetic Studies : Monitor degradation via HPLC-MS under controlled pH (e.g., 0.1M HCl/NaOH at 25°C) to validate computational predictions .
Q. How can protecting group strategies improve the synthetic utility of this compound in multi-step reactions?
Methodological Answer:
- Silyl Ethers : TBS or TIPS groups protect the hydroxymethyl moiety during nucleophilic substitutions (e.g., Mitsunobu reactions) .
- Selective Deprotection : Use tetra-n-butylammonium fluoride (TBAF) in THF to remove silyl groups without pyrrolidinone ring cleavage.
- Stability Testing : Assess protecting group robustness under varying conditions (e.g., oxidizing agents, high temperatures) via TLC/MS monitoring.
Table 2. Protecting Group Efficiency
| Group | Stability (pH 7) | Deprotection Reagent | Compatibility |
|---|---|---|---|
| TBS | High | TBAF | Broad |
| Acetyl | Moderate | NH₃/MeOH | Limited |
Q. What role does this compound play in the synthesis of bioactive pyrrolidine derivatives?
Methodological Answer: The compound serves as a chiral building block for:
- Antiviral Agents : Intermediate in prodrugs like zalcitabine (4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one) .
- Kinase Inhibitors : Functionalization at the hydroxymethyl group enables C-C coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl motifs .
- Biological Probes : Radiolabeling (e.g., at the methyl groups) tracks metabolic pathways in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
